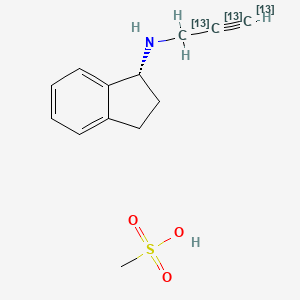
Clortetraciclina anhidra clorhidrato
Descripción general
Descripción
Anhydrochlortetracycline (hydrochloride) is a derivative of the tetracycline class of antibiotics. It is formed by the acid degradation of chlortetracycline and is known for its role as a competitive inhibitor of tetracycline destructase enzymes. This compound is a biosynthetic precursor in the tetracycline family and is used in various scientific research applications due to its unique properties .
Aplicaciones Científicas De Investigación
Anhydrochlortetracycline (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of other tetracycline derivatives and is used in various chemical reactions to study the behavior of tetracyclines under different conditions.
Biology: The compound is used in gene expression studies, particularly in tetracycline-controlled gene expression systems in eukaryotic cells.
Medicine: Although it has limited direct therapeutic applications, it is used in research to understand the mechanisms of antibiotic resistance and the development of new antibiotics.
Mecanismo De Acción
Anhydrochlortetracycline (hydrochloride) exerts its effects by inhibiting tetracycline destructase enzymes. These enzymes are responsible for the degradation of tetracycline antibiotics. By inhibiting these enzymes, anhydrochlortetracycline helps maintain the efficacy of tetracycline antibiotics. The compound binds to the bacterial ribosome, preventing the addition of amino acids to the peptide chain, thereby inhibiting protein synthesis and bacterial growth .
Similar Compounds:
Chlortetracycline: The parent compound from which anhydrochlortetracycline is derived.
Tetracycline: Another member of the tetracycline family with similar antibiotic properties.
Doxycycline: A derivative of tetracycline with a broader spectrum of activity.
Minocycline: Known for its enhanced lipid solubility and better tissue penetration.
Uniqueness: Anhydrochlortetracycline (hydrochloride) is unique due to its role as a degradation product and its specific inhibitory action on tetracycline destructase enzymes. Unlike other tetracyclines, it has limited direct antibiotic activity but is valuable in research applications for studying the mechanisms of antibiotic resistance and gene expression .
Safety and Hazards
Anhydro Chlortetracycline Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
Anhydro Chlortetracycline Hydrochloride, like other tetracyclines, competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Cellular Effects
Anhydro Chlortetracycline Hydrochloride, as a derivative of chlortetracycline, may share similar cellular effects. Chlortetracycline can inhibit bone and tooth mineralization in growing and unborn animals, and color their teeth yellow or brown . It can also impair liver and kidney function . Allergic reactions are rare .
Molecular Mechanism
The molecular mechanism of action of Anhydro Chlortetracycline Hydrochloride is similar to that of other tetracyclines. It competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Dosage Effects in Animal Models
Hepatotoxic effects due to large doses of tetracyclines have been reported in pregnant women and animals . The mortality rate is high .
Metabolic Pathways
Chlortetracycline, from which Anhydro Chlortetracycline Hydrochloride is derived, is metabolized in the gastrointestinal tract and liver .
Transport and Distribution
It is known that tetracyclines, including chlortetracycline, form poorly soluble chelates with bivalent and trivalent cations, particularly calcium, magnesium, aluminum, and iron .
Subcellular Localization
It is known that tetracyclines, including chlortetracycline, can accumulate in various cellular compartments due to their ability to form chelates with metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anhydrochlortetracycline (hydrochloride) can be synthesized through the acid degradation of chlortetracycline. The process involves the treatment of chlortetracycline with hydrochloric acid under controlled conditions. The reaction typically takes place at a low pH, leading to the formation of anhydrochlortetracycline as a degradation product .
Industrial Production Methods: In industrial settings, the production of anhydrochlortetracycline (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Anhydrochlortetracycline (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure of the compound.
Substitution: Anhydrochlortetracycline can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs .
Propiedades
IUPAC Name |
(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGAAFMBTIWTEU-DTTSPEASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716136 | |
| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65490-24-6 | |
| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















